Anhydrofusarubin

Description

Contextual Background of Naphthoquinone Pigments

Anhydrofusarubin belongs to the naphthoquinone class of pigments, which are polyketide secondary metabolites produced by a wide array of fungi, particularly filamentous fungi from genera like Fusarium, Aspergillus, Penicillium, and Cladosporium. mdpi.comresearchgate.netfrontiersin.org These pigments are known for their vibrant colors, typically ranging from yellow and orange to red and brown. mdpi.com Naphthoquinones are synthesized by enzymes known as nonreducing polyketide synthases (NR-PKSs). asm.org

Structurally, naphthoquinones are characterized by a naphthalene (B1677914) ring system with two ketone groups. This chemical feature is the basis for their diverse biological activities. Many fungal naphthoquinones, including Anhydrofusarubin, are produced in response to environmental stressors, such as competition with other organisms or nutrient depletion. mdpi.comresearchgate.net They often exhibit a range of biological effects, including antimicrobial, antifungal, phytotoxic, and insecticidal properties. asm.orgmdpi.com The investigation into these compounds is driven by their potential applications in medicine, agriculture, and biotechnology. ontosight.ai

Historical Perspective of Anhydrofusarubin Discovery

The discovery of Anhydrofusarubin is closely linked to the broader study of pigments produced by the Fusarium genus. A group of related naphthoquinone pigments, known as fusarubins, were first identified in Fusarium species over six decades ago. asm.org Anhydrofusarubin can be derived from the heating of fusarubin (B154863). mdpi.comresearchgate.net

Initially, Anhydrofusarubin was isolated from various Fusarium species, which are commonly found in soil and associated with plants. mdpi.com For instance, it has been identified in Fusarium decemcellulare. researchgate.net More recently, research has expanded to include endophytic and marine-derived fungi. Anhydrofusarubin has been isolated from endophytic Cladosporium species and marine-derived Fusarium species, highlighting the diverse fungal sources capable of producing this compound. researchgate.netnih.govrsc.org The first total synthesis of Anhydrofusarubin was reported, starting from 2,4,5-trimethoxybenzaldehyde (B179766). wits.ac.zawits.ac.za

Significance of Anhydrofusarubin as a Fungal Secondary Metabolite

Anhydrofusarubin is recognized as a significant secondary metabolite due to its notable biological activities. mdpi.com Fungal secondary metabolites are compounds that are not essential for the normal growth of the fungus but often provide a competitive advantage in their natural environment. mdpi.com The production of pigments like Anhydrofusarubin is often a response to stress. researchgate.net

The interest in Anhydrofusarubin stems from its potential as a bioactive compound. Research has demonstrated its antimicrobial and cytotoxic properties. ontosight.aimdpi.comscienceopen.com For example, it has shown activity against the Gram-positive bacterium Staphylococcus aureus. researchgate.net Furthermore, studies have investigated its effects on various human cancer cell lines, revealing its potential to inhibit cell growth and induce apoptosis (programmed cell death). mdpi.comnih.govmdpi.com This makes Anhydrofusarubin and related compounds subjects of ongoing research for the development of new therapeutic agents. ontosight.aimost.gov.bd The structural and optical properties of Anhydrofusarubin have also been studied to better understand its characteristics for potential applications. mdpi.comresearchgate.net

Research Findings on Anhydrofusarubin

Below are tables summarizing key information about Anhydrofusarubin and related compounds.

Table 1: General Properties of Anhydrofusarubin

| Property | Details | Reference |

|---|---|---|

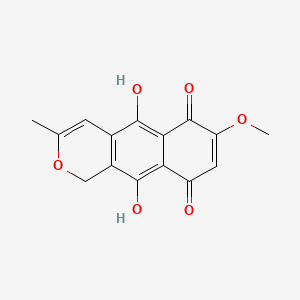

| Chemical Name | 5,10-Dihydroxy-7-methoxy-3-methyl-1H-naphtho[2,3-c]pyran-6,9-dione | mdpi.com |

| Chemical Formula | C₁₅H₁₂O₆ | mdpi.com |

| Compound Class | Naphthoquinone | asm.orgmdpi.com |

| Natural Sources | Fusarium spp., Cladosporium spp. | mdpi.comnih.govnih.gov |

Table 2: Reported Biological Activities of Anhydrofusarubin

| Activity | Target Organism/Cell Line | Observations | Reference(s) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Showed inhibitory effect. | researchgate.net |

| Cytotoxic | Human leukemia cells (K-562) | Exhibited cytotoxicity. | wikipedia.org |

| Cytotoxic | Acute myeloid leukemia (OCI-AML3) | Reduced cell number and altered cell cycle. | mdpi.comresearchgate.net |

| Cytotoxic | Oral human carcinoma (KB) | Showed excellent cytotoxic activity. | rsc.org |

| Cytotoxic | Human breast cancer (MCF-7) | Showed excellent cytotoxic activity. | rsc.org |

| Cytotoxic | Human epidermoid carcinoma (HEp2) | Showed significant growth inhibition. | researchgate.net |

| Cytotoxic | Human liver cancer (HepG2) | Showed significant growth inhibition. | researchgate.net |

Table 3: Fungal Sources of Anhydrofusarubin and Related Naphthoquinones

| Fungus | Compound(s) | Habitat/Source | Reference(s) |

|---|---|---|---|

| Fusarium decemcellulare | Anhydrofusarubin, Fusarubin, Javanicin (B1672810) | Not Specified | researchgate.net |

| Fusarium solani | Anhydrofusarubin, Fusarubin, Javanicin | Endophyte from Centella asiatica | most.gov.bdsemanticscholar.org |

| Cladosporium sp. | Anhydrofusarubin, Fusarubin | Endophyte from Rauwolfia serpentina | nih.govmdpi.comscienceopen.com |

| Fusarium sp. No. B77 | Anhydrofusarubin | Marine Endophyte from Mangrove | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

64421-39-2 |

|---|---|

Molecular Formula |

C15H12O6 |

Molecular Weight |

288.25 g/mol |

IUPAC Name |

5,10-dihydroxy-7-methoxy-3-methyl-1H-benzo[g]isochromene-6,9-dione |

InChI |

InChI=1S/C15H12O6/c1-6-3-7-8(5-21-6)14(18)11-9(16)4-10(20-2)15(19)12(11)13(7)17/h3-4,17-18H,5H2,1-2H3 |

InChI Key |

ZFYMKRBESCDJHI-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(CO1)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O |

Canonical SMILES |

CC1=CC2=C(CO1)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O |

Other CAS No. |

79383-28-1 64421-39-2 |

Synonyms |

anhydrofusarubin |

Origin of Product |

United States |

Producing Organisms and Natural Occurrence

Isolation from Fungal Genera (e.g., Fusarium spp., Cladosporium sp.)

The production of anhydrofusarubin is well-documented in the fungal genus Fusarium. Various species within this genus are known to synthesize this compound. For instance, Fusarium solani has been identified as a producer of anhydrofusarubin, along with other related naphthoquinones like fusarubin (B154863), javanicin (B1672810), and bostrycoidin (B1200951). nih.govjst.go.jp The cultivation of F. solani on different media has shown that the composition of carbon and nitrogen sources can significantly influence the yield of anhydrofusarubin. nih.gov For example, a medium containing sucrose (B13894) and ammonium (B1175870) tartrate was found to be particularly favorable for the production of anhydrofusarubin, reaching yields of 113 mg/L. nih.gov

Another notable producer of anhydrofusarubin is the genus Cladosporium. A species of Cladosporium isolated as an endophyte from the leaves of Rauwolfia serpentina was found to produce both anhydrofusarubin and fusarubin. nih.govmdpi.com This highlights that the ability to synthesize this compound is not limited to Fusarium and is present in other widespread fungal genera. mdpi.com

Endophytic Fungi as Sources of Anhydrofusarubin

Endophytic fungi, which reside within the tissues of living plants, are a significant source of anhydrofusarubin. These fungi can engage in complex interactions with their host plants, sometimes producing bioactive compounds. nih.gov Several endophytic Fusarium species have been identified as producers of anhydrofusarubin. For instance, Fusarium oxysporum SS46, an endophyte of Smallanthus sonchifolius, produces anhydrofusarubin. nih.gov Similarly, Fusarium solani, living as an endophyte in the roots of C. alata, has been shown to produce this compound along with fusarubin and bostrycoidin. nih.gov An endophytic Fusarium sp. isolated from a medicinal plant, Piper sp., was also found to produce anhydrofusarubin. researchgate.net

Beyond the Fusarium genus, other endophytic fungi also produce anhydrofusarubin. As mentioned, a Cladosporium species isolated from Rauwolfia serpentina is a known producer. nih.govmdpi.com The discovery of anhydrofusarubin from these endophytic sources suggests a potential role for this compound in the fungus-plant relationship. nih.gov

Marine Fungi as Anhydrofusarubin Producers

The marine environment has also proven to be a source of fungi that produce anhydrofusarubin. Marine fungi, adapted to saline and often extreme conditions, can produce a diverse array of secondary metabolites. scienceopen.com Anhydrofusarubin has been isolated from a marine endophytic fungus, strain B77, which was found in a mangrove tree on the South China Sea coast. mdpi.comresearchgate.net This was a significant finding as it represented the first isolation of this compound from a marine fungus. researchgate.net The production of anhydrofusarubin by marine fungi indicates that the biosynthetic pathways for this compound are conserved in fungi across different ecosystems.

Ecological and Physiological Roles in Producing Organisms

The widespread production of anhydrofusarubin by fungi suggests that it serves important ecological and physiological functions for the producing organisms. nih.govresearchgate.net As a secondary metabolite, it is not essential for primary growth but likely provides a selective advantage in certain environments. mdpi.com

One of the key roles attributed to anhydrofusarubin is its antibiotic and antimicrobial activity. mdpi.com For example, anhydrofusarubin isolated from the marine endophytic fungus B77 exhibited strong inhibitory activity against the Gram-positive bacterium Staphylococcus aureus. researchgate.net This suggests that fungi may produce anhydrofusarubin to compete with other microorganisms in their environment.

Furthermore, naphthoquinone pigments like anhydrofusarubin are known to have phytotoxic effects. mdpi.com This could play a role in the interactions between endophytic or pathogenic fungi and their host plants. The production of such compounds might aid the fungus in colonizing plant tissues or in defending against plant defense mechanisms.

The production of pigments by fungi can also offer protection against environmental stressors such as UV radiation. While the specific protective role of anhydrofusarubin against UV light has not been extensively detailed, it is a known function of many fungal pigments.

Table 1: Fungal Sources of Anhydrofusarubin

| Fungal Genus | Species/Strain | Habitat/Source | Reference(s) |

|---|---|---|---|

| Fusarium | solani | General | nih.govjst.go.jp |

| oxysporum SS46 | Endophyte from Smallanthus sonchifolius | nih.gov | |

| solani | Endophyte from C. alata roots | nih.gov | |

| sp. | Endophyte from Piper sp. | researchgate.net | |

| sp. B77 | Marine endophyte from a mangrove tree | mdpi.comresearchgate.net | |

| Cladosporium | sp. | Endophyte from Rauwolfia serpentina leaves | nih.govmdpi.com |

Biosynthesis of Anhydrofusarubin

The biosynthesis of anhydrofusarubin and related fusarubin (B154863) compounds begins with the assembly of a polyketide backbone, a common strategy in fungal secondary metabolism.

Polyketide Synthase (PKS) Pathway Initiation

The initiation of the anhydrofusarubin biosynthetic pathway involves a type I iterative non-reducing polyketide synthase (NR-PKS). nih.govnih.gov The process starts with the condensation of seven acetyl-CoA units to form a heptaketide chain that remains bound to the acyl carrier protein (ACP) domain of the PKS. researchgate.net This initial step is catalyzed by the polyketide synthase FSR1 (also known as PKS3 or PGL1). researchgate.net Following the formation of the linear polyketide chain, it undergoes a series of cyclization reactions, including aldol-type cyclizations, to form the characteristic aromatic ring system of the naphthoquinone core. researchgate.net The PKS then releases the product as the first stable intermediate in the pathway. nih.govresearchgate.net

Role of Specific Biosynthetic Gene Clusters (BGCs)

The genes responsible for anhydrofusarubin biosynthesis are organized into a biosynthetic gene cluster (BGC), which in Fusarium species is designated as the fsr cluster. nih.gov The presence of genes in a cluster facilitates their co-regulation and ensures the coordinated production of the necessary enzymes for the metabolic pathway. nih.gov The fusarubin gene cluster is found in all sequenced Fusarium genomes and typically contains six genes, fsr1 through fsr6. nih.govresearchgate.net Of these, the core genes essential for the biosynthesis of fusarubin-like metabolites are fsr1, fsr2, and fsr3. researchgate.net

Table 1: Core Genes in the Fusarubin Biosynthetic Gene Cluster and Their Functions

| Gene | Encoded Enzyme | Function in Biosynthesis |

|---|---|---|

| fsr1 (PKS3/PGL1) | Non-reducing Polyketide Synthase | Catalyzes the formation of the initial heptaketide backbone from acetyl-CoA and its subsequent cyclization. nih.govresearchgate.netresearchgate.net |

| fsr2 (Omt1/PGL2) | O-methyltransferase | Responsible for methylation steps in the pathway. researchgate.net |

Enzymatic Steps and Key Intermediates (e.g., 6-O-demethylfusarubinaldehyde)

Following the synthesis and release of the initial polyketide product from FSR1, a series of enzymatic modifications occur to produce anhydrofusarubin and other related compounds. The first identified intermediate released by the PKS is 6-O-demethylfusarubinaldehyde. nih.govresearchgate.net This compound serves as a crucial branch point in the pathway. researchgate.net

The subsequent steps are catalyzed by the tailoring enzymes encoded by the fsr cluster. The FAD-binding monooxygenase, Fsr3, is responsible for introducing hydroxyl groups at specific positions on the naphthoquinone scaffold. nih.govresearchgate.net The O-methyltransferase, Fsr2, then carries out methylation of these hydroxyl groups. researchgate.net The pathway can branch, leading to the formation of javanicin (B1672810) and anhydrofusarubin on one side, and bostrycoidin (B1200951) on the other. mdpi.com The formation of anhydrofusarubin and javanicin can occur through the independent actions of Fsr2 and Fsr3 on the intermediates following the incorporation of ammonia. researchgate.net

Heterologous Expression Systems for Anhydrofusarubin Production

To overcome the challenges of low yields and complex product mixtures from native fungal cultures, heterologous expression systems have been developed for the production of anhydrofusarubin and its precursors. mdpi.com These systems involve transferring the key biosynthetic genes from Fusarium into a more easily manipulated host organism.

The yeast Saccharomyces cerevisiae has been successfully engineered to produce fusarubin-related compounds. researchgate.netmdpi.com By introducing the core genes fsr1, fsr2, and fsr3 from Fusarium solani, researchers have been able to produce javanicin, anhydrofusarubin, and bostrycoidin. mdpi.com Similarly, heterologous expression of PKS3 in Escherichia coli has been shown to result in the production of the key intermediate 6-O-demethylfusarubinaldehyde. mdpi.com Another yeast, Yarrowia lipolytica, has also been utilized as a host for the heterologous production of bostrycoidin, demonstrating the portability of the biosynthetic pathway. researchgate.net These approaches not only facilitate the production of these compounds for further study but also allow for the detailed investigation of the functions of the individual biosynthetic enzymes.

Table 2: Heterologous Production of Anhydrofusarubin and Related Compounds

| Host Organism | Expressed Genes | Major Products | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | fsr1, fsr2, fsr3 | Javanicin, Anhydrofusarubin, Bostrycoidin | mdpi.com |

| Escherichia coli | PKS3 (fsr1) | 6-O-demethylfusarubinaldehyde | mdpi.com |

Chemical Synthesis of Anhydrofusarubin and Analogues

Total Synthetic Strategies

The first total synthesis of anhydrofusarubin was reported in 2012. psu.ac.th A key feature of this and other subsequent strategies is the construction of the highly oxygenated naphthalene (B1677914) core, followed by the formation of the pyran ring.

Another successful approach involves a Diels-Alder cycloaddition to assemble the naphthalene skeleton. rsc.org This method provides a powerful and often regioselective means to construct the core bicyclic system. Following the formation of the naphthalene core, subsequent steps focus on introducing the necessary functional groups and building the pyran ring.

A unified synthetic strategy has been developed that allows for the synthesis of not only anhydrofusarubin but also related natural products like 8-O-methylfusarubin, fusarubin (B154863), and 8-O-methylanhydrofusarubin from a common intermediate. rsc.org This approach showcases the efficiency of a divergent strategy, where a single precursor is manipulated to yield multiple target molecules.

The enantioselective synthesis of related pyranonaphthoquinone antibiotics has also been achieved, employing strategies that introduce chirality early in the synthetic sequence. rsc.org For instance, a Corey-Bakshi-Shibata (CBS) reduction of a prochiral ketone can establish the stereochemistry at a key carbon center. rsc.org

The following table summarizes key aspects of a reported total synthesis of anhydrofusarubin:

| Starting Material | Number of Steps | Overall Yield | Reference |

| 2,4,5-trimethoxybenzaldehyde (B179766) | 12 | 5.3% | wits.ac.zawits.ac.za |

Key Methodologies in Pyranonaphthoquinone Construction

The synthesis of the anhydrofusarubin core relies on a collection of powerful organic reactions. These key methodologies are crucial for the efficient construction of the characteristic pyranonaphthoquinone scaffold.

Stobbe Condensation: This reaction is instrumental in the initial construction of the naphthalene nucleus. rsc.orgrsc.org It involves the condensation of a ketone or aldehyde with a dialkyl succinate (B1194679) in the presence of a base to form an alkylidenesuccinic acid or its corresponding ester. wikipedia.org In the synthesis of anhydrofusarubin, 2,4,5-trimethoxybenzaldehyde is reacted with diethyl succinate to build a significant portion of the carbon framework of the naphthalene ring system. psu.ac.thrsc.org

Wacker Oxidation: The Wacker oxidation is a key step for the formation of the pyran ring. rsc.orgunigoa.ac.in This palladium-catalyzed oxidation of a terminal alkene to a methyl ketone is a cornerstone of modern organic synthesis. libretexts.org In the context of anhydrofusarubin synthesis, an intermediate containing a terminal alkene is subjected to Wacker oxidation conditions (typically using palladium chloride as a catalyst and a co-oxidant like copper(II) chloride) to facilitate the cyclization and formation of the benzo[g]isochromene nucleus. rsc.orgrsc.org

Oxidative Cyclization: This represents a broader category of reactions used to form the pyran ring. One of the first total syntheses of anhydrofusarubin utilized an oxidative cyclization strategy. psu.ac.th This can involve various oxidizing agents. For instance, treatment of an intermediate with ceric ammonium (B1175870) nitrate (B79036) (CAN) can lead to the formation of the quinone moiety. rsc.orgrsc.org Another method involves an oxa-Pictet-Spengler reaction, which constructs the pyran ring from an aromatic ring bearing a hydroxyethyl (B10761427) group and an aldehyde or ketone precursor. psu.ac.th

Other important reactions utilized in the synthesis of anhydrofusarubin and its analogues include:

Claisen Rearrangement: A thermally induced rearrangement used to install substituents on the naphthalene core. wits.ac.zawits.ac.za

Friedel-Crafts Acylation: Employed for the cyclization step to form the naphthalene nucleus. wits.ac.za

Diels-Alder Reaction: A powerful cycloaddition reaction for constructing the naphthalene skeleton. rsc.org

Intramolecular oxa-Michael Addition: Used to form the naphthopyran ring system. rsc.org

Synthesis of Anhydrofusarubin Derivatives and Analogues

The synthetic strategies developed for anhydrofusarubin are also amenable to the preparation of various derivatives and analogues. These efforts are often driven by the desire to explore structure-activity relationships and develop compounds with improved biological profiles.

A unified synthesis approach has successfully yielded not only anhydrofusarubin but also fusarubin, 8-O-methylfusarubin, and 8-O-methylanhydrofusarubin. rsc.org This was achieved by manipulating the oxidation state of a common naphthoquinone intermediate and employing selective formylation and acetonylation reactions. rsc.org

During the synthesis of dehydroherbarin, a related pyranonaphthoquinone, two unnatural synthetic naphthoquinones were also produced: (3R,4R)-3-hydroxy-7,9-dimethoxy-3-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-4-yl nitrate and 3,4-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione. wits.ac.zawits.ac.za The formation of these compounds highlights the potential for unexpected but interesting side reactions that can lead to novel structures. For example, the nitrate derivative was formed through a ceric ammonium nitrate (CAN)-mediated process. wits.ac.za

Furthermore, nitrogen-containing analogues, or aza-analogues, have been synthesized. researchgate.net These compounds, where the oxygen atom in the pyran ring is replaced by a nitrogen atom, represent a significant structural modification that can dramatically alter the biological properties of the molecule.

The following table lists some of the synthesized analogues and derivatives of anhydrofusarubin:

| Compound Name | Key Synthetic Feature | Reference |

| Fusarubin | Manipulation of oxidation state from a common intermediate. | rsc.org |

| 8-O-Methylfusarubin | Unified synthesis from a common intermediate. | rsc.org |

| 8-O-Methylanhydrofusarubin | Unified synthesis from a common intermediate. | rsc.org |

| (3R,4R)-3-hydroxy-7,9-dimethoxy-3-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-4-yl nitrate | Unintended product from CAN-mediated oxidation. | wits.ac.zawits.ac.za |

| 3,4-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione | By-product in the synthesis of dehydroherbarin. | wits.ac.zawits.ac.za |

Challenges and Future Directions in Synthetic Approaches

Another challenge lies in achieving stereocontrol during the synthesis. rsc.org Many pyranonaphthoquinones possess multiple stereocenters, and the development of highly stereoselective reactions is crucial for the synthesis of enantiomerically pure compounds. While methods like the CBS reduction have been employed, the development of new and more efficient stereoselective methods remains an active area of research.

Furthermore, there is a growing interest in the development of "green" or more environmentally friendly synthetic methods. This includes the use of less hazardous reagents and solvents, as well as the development of catalytic reactions that minimize waste production.

The exploration of new biological activities for anhydrofusarubin and its synthetic analogues will continue to drive synthetic efforts. The ability to readily synthesize a wide range of derivatives will be crucial for establishing detailed structure-activity relationships and for the development of new therapeutic agents. nih.gov

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool for elucidating the core structure of anhydrofusarubin. mdpi.com Analysis of ¹H and ¹³C NMR spectra allows for the assignment of protons and carbons within the molecule, confirming the connectivity of the pyranonaphthoquinone framework.

Detailed ¹H NMR data reveals characteristic signals for the methoxy (B1213986) group, olefinic protons, and aliphatic protons of the pyran ring. researchgate.net Similarly, ¹³C NMR spectroscopy provides definitive evidence for the carbonyl groups, aromatic carbons, and the carbons of the pyran ring and its substituents. researchgate.net The chemical shifts observed in both ¹H and ¹³C NMR are consistent with the proposed structure of anhydrofusarubin. researchgate.netmdpi.com

Interactive Table 1: ¹H NMR Spectroscopic Data for Anhydrofusarubin in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 12.97 | s | 1H | OH-10 | mdpi.com |

| 12.63 | s | 1H | OH | researchgate.netresearchgate.net |

| 12.57 | s | 1H | OH-5 | mdpi.com |

| 6.16 | s | 1H | CH | researchgate.net |

| 6.15 | s | 1H | Olefinic H | researchgate.net |

| 6.11 | s | 1H | H-8 | mdpi.com |

| 5.98 | s | 1H | CH | researchgate.net |

| 5.97 | s | 1H | Olefinic H | researchgate.net |

| 5.92 | s | 1H | H-4 | mdpi.com |

| 5.21 | s | 1H | CH | researchgate.net |

| 5.20 | s | 2H | Aliphatic H | researchgate.net |

| 5.16 | s | 2H | CH₂-1 | mdpi.com |

| 3.91 | s | 3H | -OCH₃ | researchgate.net |

| 3.90 | s | 3H | -OCH₃ | researchgate.net |

| 2.01 | s | 3H | -CH₃ | researchgate.net |

| 2.00 | s | 3H | -CH₃ | researchgate.net |

| 1.98 | s | 3H | OCH₃-7 | mdpi.com |

Interactive Table 2: ¹³C NMR Spectroscopic Data for Anhydrofusarubin in CDCl₃

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 182.9 | C=O | mdpi.com |

| 182.5 | C=O | researchgate.net |

| 177.8 | C=O | mdpi.com |

| 177.4 | C=O | researchgate.net |

| 161.5 | C-3 | mdpi.com |

| 161.4 | C | researchgate.net |

| 159.9 | C-7 | mdpi.com |

| 157.6 | C-10, C-5 | mdpi.com |

| 132.9 | C-4a | mdpi.com |

| 122.7 | C-10a | mdpi.com |

| 110.9 | C-5a | mdpi.comresearchgate.net |

| 109.9 | CH, C-8 | mdpi.comresearchgate.net |

| 109.97 | Olefinic C | researchgate.net |

| 108.0 | C | researchgate.net |

| 107.9 | C-9a | mdpi.com |

| 94.7 | CH | researchgate.net |

| 94.72 | Olefinic C | researchgate.net |

| 94.6 | C-4 | mdpi.com |

| 63.0 | -OCH | researchgate.net |

| 62.9 | C-1 | mdpi.com |

| 62.97 | Aliphatic C | researchgate.net |

| 56.7 | -OCH₃ | researchgate.net |

| 56.69 | -OCH₃ | researchgate.net |

| 56.6 | C-12 | mdpi.com |

| 20.2 | -CH₃ | researchgate.net |

| 20.13 | -CH₃ | researchgate.net |

Mass Spectrometry (MS) Applications in Anhydrofusarubin Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of anhydrofusarubin. researchgate.net Electrospray ionization mass spectrometry (ESI-MS) typically shows a protonated molecule [M+H]⁺ at m/z 289, which corresponds to the molecular formula C₁₅H₁₂O₆. mdpi.com High-resolution mass spectrometry (HRMS) provides a more precise mass measurement, further confirming the elemental composition. researchgate.net These MS analyses, in conjunction with NMR data, provide unambiguous identification of anhydrofusarubin. researchgate.netresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the functional groups and electronic transitions within the anhydrofusarubin molecule. researchgate.net

IR spectroscopy is particularly useful for identifying characteristic vibrational modes. mdpi.com The IR spectrum of anhydrofusarubin displays absorption bands corresponding to hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bond (C=C) stretching vibrations, which are key features of its naphthoquinone structure. mdpi.comresearchgate.net For instance, a peak around 3357 cm⁻¹ is attributed to the ν(OH) mode. mdpi.com

UV-Vis absorption spectroscopy reveals the electronic transitions within the conjugated system of anhydrofusarubin. mdpi.com The molecule exhibits broad absorption peaks, with the longest wavelength maximum appearing in the yellow part of the spectrum. researchgate.net Theoretical calculations have been used to simulate the UV-Vis spectrum, showing good agreement with experimental data in the 180–600 nm range and helping to assign the observed electronic transitions. mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction analysis has provided definitive proof of the solid-state structure of anhydrofusarubin, including its absolute stereochemistry and conformation. researchgate.net Anhydrofusarubin has been crystallized in the triclinic space group P1. researchgate.net The crystal structure reveals the planarity of the naphthoquinone system and the conformation of the pyran ring. researchgate.netresearchgate.net The unit cell of an anhydrofusarubin crystal contains four molecular units, with two molecules in the asymmetric unit. mdpi.com The crystal structure is stabilized by intermolecular hydrogen bonds. researchgate.net

Interactive Table 3: Crystallographic Data for Anhydrofusarubin

| Parameter | Value | Reference |

|---|---|---|

| Crystal system | Triclinic | researchgate.net |

| Space group | P1 | researchgate.net |

| a (Å) | 8.3185(15) | researchgate.net |

| b (Å) | 12.397(2) | researchgate.net |

| c (Å) | 13.767(3) | researchgate.net |

| α (°) | 65.692(3) | researchgate.net |

| β (°) | 79.266(3) | researchgate.net |

| γ (°) | 75.692(3) | researchgate.net |

| Volume (ų) | 1248.0(4) | researchgate.net |

| Z | 4 | researchgate.net |

Theoretical and Computational Investigations of Anhydrofusarubin Structure and Properties

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable for gaining a deeper understanding of the structural and electronic properties of anhydrofusarubin. mdpi.comresearchgate.net

Density Functional Theory (DFT) for Molecular Structure and Optical Properties

DFT calculations have been successfully employed to investigate the molecular structure, stability, and optical properties of anhydrofusarubin. researchgate.netresearchgate.net By using functionals such as B3LYP and wb97XD with triple-zeta basis sets, researchers have been able to model the geometry of the molecule with high accuracy. mdpi.comresearchgate.net These computational results show good agreement with experimental data obtained from X-ray crystallography. mdpi.com Furthermore, DFT has been used to simulate the vibrational (IR) and electronic (UV-Vis) spectra of anhydrofusarubin, aiding in the interpretation of experimental spectra. mdpi.comresearchgate.net

Tautomerism and Conformational Flexibility Studies

Computational studies have explored the tautomerism and conformational flexibility of anhydrofusarubin. researchgate.net DFT calculations have revealed the existence of a tautomer that is only slightly higher in energy (by 0.78–0.9 kcal/mol) than the ground state structure, suggesting that it could exist in a significant concentration at room temperature. mdpi.comresearchgate.net This tautomerism involves intramolecular proton transfer within the MeO-naphthazarin part of the molecule. mdpi.com

Investigations into the flexibility of the pyran ring have shown the presence of two conformational enantiomers. mdpi.comresearchgate.net This finding is consistent with experimental data from the crystal structure, which indicates differences in the geometry of the pyran ring between the two molecules in the asymmetric unit. mdpi.com

Vibrational and Electronic Spectra Simulation and Interpretation

The structural and optical properties of anhydrofusarubin have been investigated using advanced computational methods. mdpi.comresearchgate.net Theoretical modeling, primarily through quantum-chemical calculations within the framework of Density Functional Theory (DFT), has been employed to simulate and interpret its vibrational and electronic spectra. researchgate.netspbu.ru Methodologies such as B3LYP and WB97XD functionals with triple-zeta basis sets have been utilized to predict the compound's properties, showing a close correlation with experimental data. mdpi.comresearchgate.netresearchgate.net

Vibrational Spectra Analysis

The vibrational properties of anhydrofusarubin have been elucidated through theoretical simulations of its Infrared (IR) absorption spectrum. mdpi.com These calculations, performed on the molecule in a gaseous phase, involved the analysis of vibrational modes based on calculated eigenvectors. mdpi.com To enhance the accuracy and achieve better alignment between theoretical and experimental results, a scaling procedure was applied to the calculated vibrational mode frequencies. mdpi.com The half-width for the spectral peaks corresponding to the vibrational modes was set at 4 cm⁻¹. mdpi.comnih.gov

The simulations reveal that the most IR-active vibrational modes for anhydrofusarubin are concentrated in the 1100–1500 cm⁻¹ range. mdpi.com In contrast, vibrations associated with δ(CH₃) and δ(CH₂) groups, specifically modes No. 69–74, exhibit weak absorption activity compared to other bands in this region. mdpi.com The high-frequency area, above 2800 cm⁻¹, is characterized by hydrogen stretching vibrations, with particularly active modes originating from the OH groups. nih.gov

Detailed analysis has identified several characteristic peaks. Intense peaks at 1585 cm⁻¹ and 1632 cm⁻¹ are noted, which are similar to maxima observed in structurally related compounds like bostrycoidin (B1200951) and naphthazarin. nih.govmdpi.com Furthermore, a highly active IR peak is predicted at 1260 cm⁻¹, along with other characteristic vibrational modes at 1218 cm⁻¹, 1355 cm⁻¹, and 1362 cm⁻¹. nih.govmdpi.com

Table 1: Selected Calculated Vibrational Frequencies and Interpretations for Anhydrofusarubin

| Calculated Frequency (cm⁻¹) | Interpretation | Relative Activity |

|---|---|---|

| > 2800 | Stretching vibrations in OH groups | Active nih.gov |

| 1632 | Characteristic peak | Intense nih.govmdpi.com |

| 1585 | Characteristic peak | Intense nih.govmdpi.com |

| 1362 | Characteristic vibrational mode | Characteristic mdpi.com |

| 1355 | Characteristic vibrational mode | Characteristic mdpi.com |

| 1260 | Predicted most active IR peak | Most Active nih.govmdpi.com |

| 1218 | Characteristic vibrational mode | Characteristic mdpi.com |

| 1100 - 1500 | Region of most IR-active modes | High mdpi.com |

| Modes 69-74 | δ(CH₃) and δ(CH₂) vibrations | Weak mdpi.com |

Electronic Spectra Analysis

The electronic absorption properties of anhydrofusarubin in the UV-visible range have been simulated using the time-dependent DFT (TD-DFT) approach. mdpi.comnih.gov For these simulations, the excitation energies and oscillator strengths were calculated for the 70 lowest singlet transitions for a single molecule in the gas phase. mdpi.comresearchgate.net The resulting theoretical spectrum corresponds well with experimental observations within the 180–600 nm range. mdpi.com

The calculated spectrum from 180–900 nm is distinguished by three intense maxima (designated as peaks 1, 3, and 5) and a weaker maximum (peak 2). mdpi.com An additional low-intensity peak, labeled peak 4, was also identified against the backdrop of the broad peak 5. mdpi.com Anhydrofusarubin is noted for its broad absorption peaks, with the longest-wavelength maximum appearing in the yellow portion of the spectrum. mdpi.comresearchgate.net The longest-wavelength transition, corresponding to the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition, was calculated to be approximately 498 nm. researchgate.netmdpi.comresearchgate.net For the simulation of the UV-Vis absorbance spectrum, a half-width at half-maximum (HWHM) of 0.333 eV was used. researchgate.net

Table 2: Calculated Electronic Transitions for Anhydrofusarubin

| Peak Designation | Calculated Wavelength (λmax) | Transition Type / Notes | Relative Intensity |

|---|---|---|---|

| Peak 1 | Not specified | N/A | Intense mdpi.com |

| Peak 2 | Not specified | N/A | Weak mdpi.com |

| Peak 3 | Not specified | N/A | Intense mdpi.com |

| Peak 4 | Not specified | N/A | Low-intensity mdpi.com |

| Peak 5 | ~498 nm | Longest-wavelength transition (HOMO-LUMO) researchgate.netresearchgate.net | Intense, Broad mdpi.com |

Biological Activities and Mechanistic Investigations of Anhydrofusarubin

Antimicrobial Activities

Anhydrofusarubin has been evaluated for its effectiveness against a range of pathogenic microbes, including both bacteria and fungi. ontosight.aimost.gov.bdbanglajol.info

Anhydrofusarubin has demonstrated selective antibacterial activity. most.gov.bdbanglajol.info Studies show its efficacy against the Gram-negative bacterium Pseudomonas aeruginosa, with a reported Minimum Inhibitory Concentration (MIC) of 32 µg/mL. banglajol.info Another study documented its activity against the Gram-positive bacterium Staphylococcus aureus with a MIC of 12.5 µg/mL (43.4 µM). researchgate.netfrontiersin.orgnih.gov However, some research indicates a lack of activity against S. aureus. banglajol.info Additionally, anhydrofusarubin has shown prominent antibacterial effects against Bacillus megaterium, Salmonella typhi, and Escherichia coli, with zones of inhibition ranging from 9.3 to 16.1 mm in disc diffusion assays. most.gov.bd

The proposed mechanisms for the antibacterial action of naphthoquinones like anhydrofusarubin are multifaceted. These mechanisms include binding to the bacterial membrane, which can disrupt its integrity and function. most.gov.bdbanglajol.info Another suggested mode of action is the generation of reactive oxygen species (ROS) within the bacterial cells, leading to oxidative stress and cellular damage. most.gov.bd Some naphthoquinones are also thought to interfere with bacterial efflux pumps and may bind to bacterial DNA, thereby inhibiting replication processes. most.gov.bd

| Bacterial Strain | Activity/Measurement | Result | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) | 32 µg/mL | banglajol.info |

| Staphylococcus aureus (ATCC27154) | Minimum Inhibitory Concentration (MIC) | 12.5 µg/mL | frontiersin.orgnih.gov |

| Bacillus megaterium | Zone of Inhibition | 9.3 - 16.1 mm | most.gov.bd |

| Staphylococcus aureus | Zone of Inhibition | 9.3 - 16.1 mm | most.gov.bd |

| Salmonella typhi | Zone of Inhibition | 9.3 - 16.1 mm | most.gov.bd |

| Escherichia coli | Zone of Inhibition | 9.3 - 16.1 mm | most.gov.bd |

The antifungal activity of anhydrofusarubin appears to be more specific compared to its antibacterial effects. One study reported that Alternaria alternata was moderately sensitive to anhydrofusarubin, with a half-maximal effective concentration (EC50) of 0.58 mmol L⁻¹. researchgate.net Conversely, other research has shown that anhydrofusarubin was ineffective against the fungus Aspergillus niger at the tested concentrations. most.gov.bd The precise modes of action for its antifungal properties are not as extensively detailed as its antibacterial mechanisms but are thought to involve similar disruptive processes at the cellular level. researchgate.netmost.gov.bd

| Fungal Strain | Activity/Measurement | Result | Reference |

|---|---|---|---|

| Alternaria alternata | Half-maximal effective concentration (EC50) | 0.58 mmol L⁻¹ | researchgate.net |

| Aspergillus niger | Activity | Resistant | most.gov.bd |

Cytotoxic Activities in Cancer Cell Lines (In Vitro Studies)

Anhydrofusarubin has been investigated for its potential as an anticancer agent, with studies demonstrating its cytotoxic effects on various human cancer cell lines. mdpi.commdpi.comresearchgate.net Research has particularly focused on its impact on leukemia, laryngeal, and liver cancer cells. mdpi.comresearchgate.net It has shown significant inhibition of HEp-2 (human laryngeal cancer) and HepG2 (human liver cancer) cells, with IC50 values of 8.67 µM and 3.47 µM, respectively. researchgate.net In studies on acute myeloid leukemia (OCI-AML3) cells, the half-maximal inhibitory concentration (IC50) was determined to be 45.5 µg/mL. mdpi.com

Anhydrofusarubin influences the normal progression of the cell cycle in cancer cells. mdpi.comnih.gov In OCI-AML3 human leukemia cells, treatment with anhydrofusarubin led to a significant arrest in the G0/G1 phase of the cell cycle. mdpi.comresearchgate.net Specifically, concentrations of 25 and 50 µg/mL caused an increase in the percentage of cells in the G0/G1 phase. mdpi.com This was accompanied by a corresponding decrease in the percentage of cells in the S phase (at 50 µg/mL) and the G2/M phase (at 25 and 50 µg/mL), indicating that the compound prevents cells from proceeding with DNA replication and mitosis. mdpi.comresearchgate.net

| Cell Line | Concentration | Effect on Cell Cycle Phase | Reference |

|---|---|---|---|

| OCI-AML3 (Acute Myeloid Leukemia) | 25 & 50 µg/mL | Increase in G0/G1 phase | mdpi.comresearchgate.net |

| 50 µg/mL | Decrease in S phase | mdpi.comresearchgate.net | |

| 25 & 50 µg/mL | Decrease in G2/M phase | mdpi.comresearchgate.net |

In addition to halting the cell cycle, anhydrofusarubin induces programmed cell death, or apoptosis, in cancer cells. mdpi.com In OCI-AML3 cells, treatment with anhydrofusarubin at concentrations of 25 and 50 µg/mL resulted in a significant increase in cell death. nih.gov However, the mechanism of this induced apoptosis appears to be distinct from some other related compounds. Western blot analysis showed that, unlike its analogue fusarubin (B154863), anhydrofusarubin did not induce the activation of caspase-3, a key executioner caspase in the apoptotic cascade, at any of the tested concentrations. mdpi.com This suggests that anhydrofusarubin may trigger apoptosis through a caspase-3-independent pathway. mdpi.com

The cytotoxic effects of anhydrofusarubin are linked to its ability to modulate critical intracellular signaling pathways that regulate cell survival, proliferation, and death. mdpi.comnih.gov A key target is the p21 protein, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. mdpi.com Treatment of OCI-AML3 cells with anhydrofusarubin at a concentration of 25 µg/mL significantly upregulated the expression of p21. nih.gov Interestingly, this upregulation of p21 occurred without a corresponding increase in the expression of its primary transcriptional regulator, p53. nih.gov This indicates that anhydrofusarubin may enhance p21 levels through a p53-independent mechanism. mdpi.comnih.gov Further investigation into its effects on other pathways like ERK, p38, and Akt is needed to fully elucidate its mechanism of action. researchgate.net

Bioactivity Mechanisms at the Cellular and Molecular Level

The biological effects of anhydrofusarubin are rooted in its chemical structure, particularly the naphthoquinone core, which enables it to participate in redox cycling and interact with key cellular components.

Interaction with Host Respiration Systems

Naphthoquinones are recognized for their ability to interfere with the processes of cellular respiration. nih.gov The mechanism of this interaction is linked to their function as electron carriers in metabolic pathways. pnas.orgnih.gov Anhydrofusarubin, as a member of this class, can shuttle electrons within the mitochondrial electron transport chain (ETC), the primary site of aerobic respiration in host cells. pnas.orgkhanacademy.orgnih.gov

This interference can have several consequences:

Electron Diversion: The compound can accept electrons from components of the ETC, such as NADH-coenzyme Q oxidoreductase (Complex I), and divert them from their normal path. conductscience.com

Redox Cycling: By accepting electrons, the naphthoquinone is reduced to a semiquinone or hydroquinone (B1673460) form. nih.govplos.org These reduced forms can then be re-oxidized by other molecules, creating a futile redox cycle that disrupts the efficient flow of electrons toward the final electron acceptor, oxygen. plos.org

Uncoupling of Oxidative Phosphorylation: This disruption of the electron flow can uncouple the process of electron transport from ATP synthesis, leading to a decrease in cellular energy production and compromising vital metabolic pathways. mdpi.com

This ability to modulate the host's respiratory chain is a fundamental aspect of the bioactivity of anhydrofusarubin and related naphthoquinones. nih.govpnas.org

Generation of Reactive Oxygen Species and Enzyme Inhibition (e.g., Glutathione (B108866) Reductases)

A direct consequence of the interaction with respiration systems is the generation of reactive oxygen species (ROS). nih.gov The redox cycling of naphthoquinones is a major contributor to this phenomenon. plos.orgmdpi.com

The mechanism proceeds as follows:

Anhydrofusarubin accepts one or two electrons from a donor in the electron transport chain, forming a semiquinone radical or a hydroquinone. nih.govplos.org

This unstable, reduced intermediate can then react directly with molecular oxygen (O₂). plos.org

This reaction transfers the electron to oxygen, regenerating the parent naphthoquinone and producing a superoxide (B77818) anion radical (O₂•−). plos.orgmdpi.com

The superoxide anion is a primary ROS that can be converted into other harmful species, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). mdpi.comjfda-online.com This overproduction of ROS induces oxidative stress, a state where the cell's antioxidant defenses are overwhelmed, leading to damage of critical biomolecules like DNA, lipids, and proteins. nih.govjfda-online.com

To counteract oxidative stress, cells rely on antioxidant enzymes like glutathione reductase. This enzyme is crucial for maintaining a high level of reduced glutathione (GSH), a key intracellular antioxidant. acs.org Inhibition of glutathione reductase would lead to an accumulation of its oxidized form (GSSG) and cripple the cell's ability to neutralize ROS. While some complex molecules are known to inhibit related enzymes like thioredoxin reductase, specific evidence directly demonstrating the inhibition of glutathione reductase by anhydrofusarubin is not prominent in the reviewed scientific literature. vu.ltnih.gov The primary and well-documented mechanism for anhydrofusarubin-induced cytotoxicity is its capacity for redox cycling, leading to the generation of ROS and subsequent oxidative stress. nih.govplos.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Anhydrofusarubin |

| ATP (Adenosine triphosphate) |

| Beauvericin |

| Glutathione (GSH) |

| Glutathione Disulfide (GSSG) |

| Hydrogen Peroxide |

| NADH (Nicotinamide adenine (B156593) dinucleotide + hydrogen) |

| Oxygen |

| Pyranonaphthoquinones |

| Superoxide |

| Thioredoxin |

Structure Activity Relationship Sar Studies of Anhydrofusarubin and Derivatives

Influence of Substituent Modifications on Biological Activity

The core structure of anhydrofusarubin, a pyranonaphthoquinone, offers several positions for chemical modification, and changes to its substituents have been shown to significantly modulate its biological effects. The biological activity of quinones is generally influenced by the presence of ring substituents that control their electrophilic and oxidative characteristics. wits.ac.za For instance, the introduction of an electron-withdrawing group tends to increase the oxidant properties of the quinoid moiety. wits.ac.za Conversely, an electron-donating group may lessen the oxidative ability. wits.ac.za

Anhydrofusarubin has demonstrated cytotoxic activity against various human cancer cell lines. Research has shown it inhibits the growth of HEp-2 (human laryngeal carcinoma) and HepG2 (human liver cancer) cells with IC₅₀ values of 8.67 µM and 3.47 µM, respectively. researchgate.net Comparative studies with closely related natural analogues reveal key insights into the SAR of this compound class.

Hydroxylation: The related compound fusarubin (B154863), which differs from anhydrofusarubin by the presence of a hydroxyl group at position C-4a, showed slightly higher activity against the nematode Meloidogyne incognita (LC₅₀ 248.9 µg mL⁻¹) compared to anhydrofusarubin (LC₅₀ 257.6 µg mL⁻¹). researchgate.net This suggests that increased polarity on the pyran ring can be beneficial for nematicidal activity. researchgate.net

O-Methylation: The activity of 3-O-methylfusarubin, a derivative of the related compound fusarubin, was found to have potent inhibitory effects on the growth of HepG2 and Hep-2 cells, with IC₅₀ values of 1.0 and 2.5 µg mL⁻¹, respectively. rhhz.net

Deoxygenation: Derivatives such as 3-deoxyfusarubin, 6-O-demethyl-5-deoxyfusarubin, and 6-deoxy-3,4-anhydrofusarubin have also been identified, indicating that modifications at various positions are common within this family of compounds. nih.govmdpi.com

Unsaturation: For the broader class of pyranonaphthoquinones, the double bond between C-4a and C-10a, as seen in anhydrofusarubin, has been identified as an important feature for anti-HIV-1 activity. acs.org In contrast, the number and position of oxygenated groups on the naphthoquinone moiety at C-7, C-8, and C-9 appeared to have no significant effect on this particular activity. acs.org

The following table summarizes the reported biological activities of anhydrofusarubin and related compounds.

| Compound | Target | Activity Metric | Value | Reference(s) |

| Anhydrofusarubin | HEp-2 cells | IC₅₀ | 8.67 µM | researchgate.net |

| Anhydrofusarubin | HepG2 cells | IC₅₀ | 3.47 µM | researchgate.net |

| Anhydrofusarubin | M. incognita | LC₅₀ | 257.6 µg mL⁻¹ | researchgate.net |

| Fusarubin | M. incognita | LC₅₀ | 248.9 µg mL⁻¹ | researchgate.net |

| 3-O-methylfusarubin | HepG2 cells | IC₅₀ | 1.0 µg mL⁻¹ | rhhz.net |

| 3-O-methylfusarubin | Hep-2 cells | IC₅₀ | 2.5 µg mL⁻¹ | rhhz.net |

Stereochemical Impact on Bioactivity Profiles

While anhydrofusarubin itself is a planar, achiral molecule, many of its precursors and hydrogenated derivatives possess stereocenters. The three-dimensional arrangement of atoms in these related molecules can have a profound impact on their interaction with biological targets, thereby affecting their bioactivity profiles.

The significance of stereochemistry is evident in related natural products. For example, in a series of pyranonaphthoquinones with antiplasmodial activity, derivatives with an all-cis stereochemistry at positions C-3, C-4, and C-10a displayed potent activity against Plasmodium falciparum. rhhz.net This finding highlights that the specific spatial orientation of the substituents on the pyran ring system is a critical determinant of biological function. rhhz.net

Synthetic efforts toward related naphthoquinones also underscore the importance of stereochemistry. Chemists have developed routes to produce specific stereoisomers, such as the (3R,4R) configuration in a dihydrofusarubin analogue, which allows for the investigation of how chirality influences biological outcomes. wits.ac.za In studies of other related pyranonaphthoquinones, the relative configuration, such as the trans-diaxial orientation of protons at C-4a and C-10a, was found to be a key structural feature. acs.org

Therefore, while anhydrofusarubin lacks chiral centers, any modification that introduces chirality, such as the reduction of the C4a-C10a double bond to form dihydrofusarubins, would necessitate careful control and evaluation of the resulting stereoisomers to optimize biological activity.

Rational Design Principles for Enhanced Activity

Insights from SAR studies provide a foundation for the rational design of novel anhydrofusarubin derivatives with potentially improved therapeutic properties. The goal of rational design is to make targeted, intelligent modifications to a lead compound's structure to enhance its activity, selectivity, or pharmacokinetic properties.

Key principles for the rational design of anhydrofusarubin analogues include:

Tuning Polarity: As suggested by the superior nematicidal activity of the more polar fusarubin compared to anhydrofusarubin, modifying polarity is a valid strategy for specific applications. researchgate.net Adding or removing polar functional groups like hydroxyls can be used to optimize a compound's activity against certain targets. researchgate.net

Target-Specific Structural Features: Design should be guided by the specific biological activity being targeted. For example, to enhance anti-HIV-1 activity in this compound class, it is crucial to maintain the C4a-C10a unsaturation found in anhydrofusarubin. acs.org For other activities, a hydrogenated pyran ring with specific stereochemistry might be more effective. rhhz.net

Computational and Biosynthetic Tools: Modern drug design can be accelerated by using computational methods like molecular docking to predict the binding interactions of designed analogues with their biological targets, such as proteins or DNA. acs.org Furthermore, the heterologous expression of the fusarubin biosynthetic gene cluster in host organisms like Saccharomyces cerevisiae has been shown to produce not only anhydrofusarubin but also other derivatives like javanicin (B1672810) and bostrycoidin (B1200951). researchgate.net This technique can be a powerful tool for generating novel analogues for bioactivity screening, thus feeding the design-build-test-learn cycle of drug discovery. researchgate.net

By applying these principles, researchers can systematically explore the chemical space around the anhydrofusarubin scaffold to develop new agents with enhanced potency and a better understanding of their mechanism of action.

Future Research Directions and Applications

Elucidation of Undiscovered Biosynthetic Pathways

The biosynthetic pathway for anhydrofusarubin and related fungal naphthoquinones like javanicin (B1672810) and bostrycoidin (B1200951) is partially understood. Current models suggest a pathway initiated by the polyketide synthase FSR1, which produces the intermediate 6-O-demethylfusarubinaldehyde. researchgate.netresearchgate.net This is followed by tailoring steps involving enzymes such as a monooxygenase (FSR3) and an O-methyltransferase (FSR2). researchgate.netresearchgate.net The gene cluster responsible for producing these fusarubin-type polyketides has been designated fsr. capes.gov.br

However, significant gaps in knowledge remain. Fungal genomes contain a vast number of biosynthetic gene clusters (BGCs) whose molecular products are still unknown. nih.gov Systematic studies of Fusarium genomes have identified dozens of uncharacterized gene cluster families, suggesting that alternative or entirely new pathways for naphthoquinone synthesis may exist. nih.gov Future research will likely focus on:

Functional Genomics: Systematically deleting or overexpressing genes within the fsr cluster and other putative BGCs to confirm the function of each enzyme and identify new players in the pathway. researchgate.net

Advanced Omics: Employing comparative genomics and transcriptomics across different Fusarium species to identify novel BGCs associated with anhydrofusarubin production. nih.gov

Chemoproteomics and AI: Utilizing modern techniques like chemoproteomics with activity-based probes to rapidly identify functional enzymes interacting with pathway intermediates. frontiersin.org Furthermore, deep learning tools such as BioNavi-NP can help predict and navigate plausible biosynthetic routes for complex natural products. griffith.edu.au

Development of Novel Synthetic Routes for Complex Analogues

Chemical synthesis offers a reliable alternative to fungal extraction for producing anhydrofusarubin and provides a platform for creating structurally novel analogues with potentially enhanced properties. Several total syntheses of anhydrofusarubin have been reported, laying the groundwork for future synthetic exploration.

Future work in this area will focus on improving the efficiency of existing routes and developing new methodologies to generate a wider range of complex analogues for structure-activity relationship (SAR) studies. researchgate.net

Exploration of New Biological Targets and Mechanisms

Anhydrofusarubin exhibits a range of biological activities, including cytotoxic and antimicrobial effects. nih.govmost.gov.bd However, its precise molecular targets and mechanisms of action are not fully understood, presenting a rich area for future research.

In cancer cell lines, particularly the OCI-AML3 human leukemia line, anhydrofusarubin has been shown to inhibit cell growth by altering cell cycle progression. mdpi.comresearchgate.net It induces an increase in the percentage of cells in the G0/G1 phase while decreasing the number of cells in the S and G2/M phases. mdpi.comresearchgate.net This cell cycle arrest is associated with the upregulation of the p21 protein at higher concentrations. mdpi.com While it also induces apoptosis, its analogue fusarubin (B154863) appears to be more potent, additionally involving the p53 pathway. mdpi.comresearchgate.netnih.gov

The antibacterial properties of naphthoquinones are thought to arise from several potential mechanisms, including the inhibition of DNA gyrase, stimulation of bacterial oxygen consumption, direct binding to the cell membrane, and induction of lipid peroxidation. banglajol.info The cytotoxic effects of naphthoquinones may also be linked to flavoprotein-catalyzed redox cycling, which generates damaging free radicals like superoxides that can harm DNA and RNA. nih.gov Molecular docking studies of related compounds suggest direct interaction with DNA as a possible mode of action. kcl.ac.uk

Future investigations should aim to:

Identify specific protein targets using affinity chromatography and proteomics.

Clarify the role of redox cycling and oxidative stress in its mechanism of action.

Explore its effects on other cellular pathways and its potential for synergistic combinations with existing drugs.

Table 2: Potential Biological Targets and Mechanisms of Anhydrofusarubin

| Activity | Proposed Mechanism(s) | Key Cellular Components Involved | Reference |

|---|---|---|---|

| Anticancer | Cell cycle arrest, Apoptosis induction | p21, G0/G1 phase checkpoint | mdpi.comresearchgate.net |

| Antibacterial | DNA gyrase inhibition, Membrane binding, Lipid peroxidation, Stimulation of oxygen consumption | DNA gyrase, Bacterial cell membrane | banglajol.info |

| General Cytotoxicity | Generation of free radicals via redox cycling | Flavoproteins, DNA, RNA | nih.gov |

Advances in High-Throughput Screening and Analytical Methodologies

The identification and characterization of anhydrofusarubin rely on a suite of analytical techniques. Currently, its structure is primarily characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com For detection and quantification, especially at low concentrations, various chromatographic methods are employed, including High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), Thin-Layer Chromatography (TLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.commdpi.comajbls.comajol.info

Future advancements will likely incorporate more sophisticated and high-throughput methods.

Advanced Spectroscopy: Raman spectroscopy is a promising non-destructive and non-contact technique for studying anhydrofusarubin. researchgate.net

High-Resolution Mass Spectrometry: Techniques like UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole-Time of Flight-Mass Spectrometry) enable the rapid and sensitive analysis of complex fungal extracts. researchgate.net

Computational Chemistry: The use of Density Functional Theory (DFT) allows for the theoretical modeling of anhydrofusarubin's structural and optical properties, which can help predict its behavior and aid in its identification without requiring extensive experimentation. mdpi.comresearchgate.net

High-Throughput Screening (HTS): The development of robust and sensitive analytical methods is a prerequisite for establishing HTS assays to screen fungal libraries for anhydrofusarubin production or to test libraries of its synthetic analogues for enhanced biological activity.

Potential for Agrochemical Applications

Fungal secondary metabolites are a recognized source of compounds with valuable agrochemical applications, including as fungicides and herbicides. ontosight.ainih.gov Anhydrofusarubin and related naphthoquinones from Fusarium species exhibit phytotoxic properties, indicating their potential for development as bio-pesticides. mdpi.comkcl.ac.uk

Fusarium solani, a known producer of anhydrofusarubin, is a plant pathogen responsible for diseases like sudden death syndrome in soybeans, where anhydrofusarubin acts as a phytotoxin. asm.org This inherent toxicity to plants suggests a potential application as a herbicide. Furthermore, research has demonstrated that anhydrofusarubin possesses anti-nemic activity against the root-knot nematode Meloidogyne incognita, a significant agricultural pest. researchgate.net This finding opens the door for its development as a novel nematicide, offering an eco-friendly alternative to synthetic chemical pesticides. researchgate.net

Biotechnological Production and Strain Engineering

To harness the full potential of anhydrofusarubin, efficient and scalable production methods are necessary. Biotechnological production through fungal fermentation is a promising avenue, which can be optimized through media engineering and genetic modification of the producing strains.

Studies on Fusarium solani have shown that the yield and selectivity of anhydrofusarubin production are highly dependent on the composition of the culture medium. mdpi.comresearchgate.net By varying the carbon and nitrogen sources, the metabolic flux can be directed towards specific compounds. For instance, a medium containing sucrose (B13894) and ammonium (B1175870) tartrate was found to be most favorable for anhydrofusarubin production, achieving yields of up to 113 mg/L. mdpi.com

Another powerful strategy is the heterologous expression of the anhydrofusarubin biosynthetic gene cluster in a well-characterized industrial host, such as the yeast Saccharomyces cerevisiae. researchgate.net The core genes from the fusarubin cluster (fsr1, fsr2, fsr3) have been successfully expressed in yeast to produce the related compound bostrycoidin, demonstrating the viability of this approach. researchgate.netresearchgate.net Future research will focus on optimizing host strains and fermentation conditions to achieve industrially relevant titers of anhydrofusarubin.

Table 3: Effect of Media Composition on Anhydrofusarubin Production by Fusarium solani

| Carbon Source (50 g/L) | Nitrogen Source | Average Anhydrofusarubin Yield (mg/L) | Reference |

|---|---|---|---|

| Sucrose | Ammonium Tartrate | 113 | mdpi.com |

| Glycerol | Ammonium Tartrate | 25 | mdpi.com |

| Sucrose | Sodium Nitrate (B79036) | 36 | mdpi.com |

| Glucose | Sodium Nitrate | Minor quantities | mdpi.com |

Q & A

Q. What are the key structural characteristics of Anhydrofusarubin, and how are they experimentally determined?

Anhydrofusarubin (C₁₅H₁₂O₆) is a naphthoquinone pigment with a benzo[g]isochromene backbone. Key structural features include a pyran ring, methoxy and methyl substituents, and two quinone carbonyl groups . Its structure is confirmed via:

- Spectroscopic methods : UV-Vis absorption peaks at 260–300 nm (quinone chromophores) and 400–450 nm (naphthoquinone conjugation) .

- X-ray crystallography : Reveals conformational enantiomers due to pyran ring flexibility .

- NMR and mass spectrometry : Used to verify substituent positions and molecular weight (288.25 g/mol) .

Q. What methodologies are employed to isolate Anhydrofusarubin from fungal sources?

Isolation typically involves:

- Extraction : Ethyl acetate or methanol extraction from fungal biomass (e.g., Fusarium solani, Necterium sp.) .

- Chromatography : Column chromatography (silica gel) and preparative TLC for purification, followed by HPLC with reverse-phase C18 columns for purity assessment .

- Crystallization : Yields orange-red crystals for structural validation .

Q. What in vitro models are used to evaluate Anhydrofusarubin’s pharmacokinetic properties?

Key assays include:

- Permeability : Caco-2 (intestinal) and MDCK (renal) cell models, showing low permeability (-4.981 and 0.00000623 cm/s, respectively) .

- Plasma protein binding (PPB) : 89.52% binding, assessed via equilibrium dialysis .

- Bioavailability : Predicted 20% and 30% bioavailability using HIA (human intestinal absorption) and F20%/F30% models .

Advanced Research Questions

Q. How do computational methods like DFT elucidate Anhydrofusarubin’s structural and optical properties?

Density functional theory (DFT) with B3LYP/wb97XD functionals and triple-zeta basis sets:

- Tautomer stability : Identifies a minor tautomer (0.78–0.9 kcal/mol higher energy) and potential energy barriers for interconversion .

- UV-Vis spectra : Simulated absorption peaks align with experimental data, confirming π→π* and n→π* transitions in the naphthoquinone system .

- Vibrational modes : IR spectra correlate with O–H (3400–3600 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .

Q. How does Anhydrofusarubin’s anticancer mechanism differ from Fusarubin?

- Apoptosis induction : Fusarubin upregulates p21 via p53-dependent pathways, while Anhydrofusarubin shows weaker ERK/p38 modulation .

- Cytotoxicity : Anhydrofusarubin inhibits HCT-8 (colon) and SF-295 (brain) cancer cells at IC₅₀ 5–20 µg/mL, but Fusarubin is 2–3× more potent in hematological models (e.g., OCI-AML3, HL-60) .

- Selectivity : Anhydrofusarubin exhibits selective toxicity against melanoma (MDA-MB-435) over non-cancerous cells .

Q. What experimental strategies address contradictions in Anhydrofusarubin’s bioactivity data?

- Dose-response validation : Use multiple concentrations (e.g., 5–20 µg/mL) to confirm dose-dependent effects .

- Cell line specificity : Compare activity across diverse models (e.g., Pseudomonas aeruginosa MIC = 32 µg/mL vs. no activity in Staphylococcus aureus) .

- Mechanistic redundancy : Pair apoptosis assays (e.g., caspase-3 activation) with ROS generation or mitochondrial membrane potential tests to confirm pathways .

Q. How is heterologous expression used to study Anhydrofusarubin biosynthesis?

- Gene cluster identification : Core genes (e.g., PKS-NRPS) from Fusarium solani are expressed in Aspergillus or Saccharomyces hosts .

- Metabolite profiling : HPLC-MS detects intermediates (e.g., javanicin, bostrycoidin) to reconstruct biosynthetic pathways .

- Challenges : Low yields due to incomplete cluster expression or missing regulatory genes .

Q. How do structural modifications influence Anhydrofusarubin’s bioactivity?

- Methoxy group removal : Reduces antifungal activity but enhances antioxidant capacity (e.g., radical scavenging IC₅₀ = 28.9 µM) .

- Lactone formation : Anhydrofusarubin lactol derivatives show altered cytotoxicity profiles in breast cancer models .

- Conformational flexibility : Pyran ring dynamics affect binding to targets like acetylcholinesterase (AChE IC₅₀ = 12.4 µM) .

Methodological Notes

- Data validation : Cross-reference NMR (¹H/¹³C) and HRMS with published datasets .

- Bioactivity assays : Include positive controls (e.g., gentamycin for antibacterial tests ) and cell viability markers (resazurin or MTT) .

- Synthetic routes : Wacker oxidation and ceric ammonium nitrate-mediated reactions optimize quinone ring formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.